![molecular formula C16H16BrClN2O4S B2523456 3-Bromo-4-{[1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2380182-82-9](/img/structure/B2523456.png)
3-Bromo-4-{[1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with bromine and an ether linkage to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions starting from commercially available precursors.
Sulfonylation: The pyrrolidine intermediate is then sulfonylated using 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions.
Ether Formation: The sulfonylated pyrrolidine is reacted with 3-bromo-4-hydroxypyridine to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the sulfonyl group.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or sulfonyl derivatives.
Reduction Products: Reduction can yield dehalogenated or desulfonylated products.
Scientific Research Applications
3-Bromo-4-{[1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but lacks the pyrrolidine and sulfonyl groups.
5-Chloro-2-methoxybenzenesulfonyl chloride: Used in the synthesis of the target compound but lacks the pyridine and pyrrolidine rings.
Uniqueness
3-Bromo-4-{[1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O4S/c1-23-15-3-2-11(18)8-16(15)25(21,22)20-7-5-12(10-20)24-14-4-6-19-9-13(14)17/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDQSWMAKIIOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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